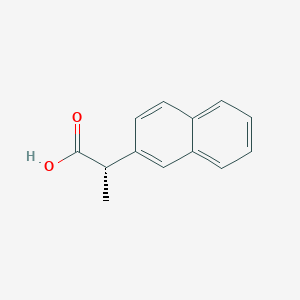

(S)-2-(Naphthalen-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(2S)-2-naphthalen-2-ylpropanoic acid |

InChI |

InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)/t9-/m0/s1 |

InChI Key |

DKVIPUUJSKIQFZ-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2-Naphthol with (S)-2-Bromopropanoic Acid

Method Overview:

This approach involves reacting 2-naphthol with (S)-2-bromopropanoic acid under basic conditions to form the ether linkage characteristic of (S)-2-(Naphthalen-2-yl)propanoic acid. The hydroxyl group of 2-naphthol acts as a nucleophile, attacking the electrophilic carbon attached to bromine in the bromopropanoic acid.

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Typically ethanol or aqueous ethanol

- Temperature: Room temperature to mild heating (~25°C)

- Duration: 12–24 hours

2-Naphthol + (S)-2-Bromopropanoic acid → this compound + HBr

Research Data:

A documented synthesis reports yields exceeding 80%, with purification via recrystallization or chromatography. The stereochemistry at the chiral center is retained throughout the process.

| Parameter | Conditions | Yield (%) | References |

|---|---|---|---|

| Base | Sodium hydroxide or potassium carbonate | 80–90 | , |

| Solvent | Ethanol or aqueous ethanol | -- | , |

| Temperature | 25°C | -- | , |

| Reaction Time | 12–24 hours | -- | , |

Esterification and Hydrolysis Pathway

Method Overview:

An alternative route involves esterifying (S)-2-bromopropanoic acid to form an ester intermediate, followed by hydrolysis to obtain the free acid.

Esterification:

React (S)-2-bromopropanoic acid with methanol in the presence of concentrated sulfuric acid to form methyl (S)-2-(Naphthalen-2-yl)propanoate.Hydrolysis:

Treat the ester with aqueous sodium hydroxide or acid to regenerate the free acid.

Research Data:

This method is advantageous for purification, as ester intermediates are often easier to handle and purify. Yields are typically above 85%.

| Parameter | Conditions | Yield (%) | References |

|---|---|---|---|

| Esterification reagent | Methanol + H2SO4 | 85–95 | , |

| Hydrolysis conditions | NaOH or HCl, reflux | 85–90 | , |

| Purification | Recrystallization from ethanol | -- | , |

Asymmetric Synthesis Using Chiral Catalysts

Method Overview:

Chiral catalysts or chiral auxiliaries can be employed to synthesize the (S)-enantiomer selectively. For example, enantioselective hydrogenation or asymmetric alkylation of suitable precursors.

Research Data:

Recent advances have demonstrated high enantioselectivity (>98%) using Preyssler heteropolyacid catalysts in aqueous media, facilitating environmentally friendly synthesis pathways.

| Parameter | Conditions | Enantiomeric Excess (%) | References |

|---|---|---|---|

| Catalyst | Preyssler heteropolyacid | >98 | , |

| Solvent | Water | -- | , |

| Temperature | Ambient | -- | , |

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to enhance reaction control, yield, and safety. Purification techniques such as chromatography are replaced with crystallization and filtration to optimize cost-effectiveness.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reactor type | Continuous flow | High | Improved scalability |

| Purification | Crystallization | >90 | Cost-effective, scalable |

| Reaction temperature | 25–50°C | Controlled | To prevent racemization |

Summary of Key Preparation Strategies

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic substitution | Simple, high yield, stereochemically intact | Requires pure starting materials |

| Esterification/hydrolysis | Easier purification, scalable | Additional steps, longer process |

| Asymmetric synthesis | High enantioselectivity | Requires specialized catalysts |

| Industrial continuous processes | Cost-effective, scalable | Complex setup, process optimization needed |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene-based carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-based carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(2S)-2-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action in various medical conditions.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-(naphthalen-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

3-(Naphthalen-2-yl)propanoic Acid

- Structural Difference: The naphthalene group is attached to the β-carbon (C3) of the propanoic acid chain instead of C2.

- Synthesis : Synthesized via photoredox-mediated carboxylation of 1i (naphthalene derivative) with 49% yield, yielding a mixture of 2i (C2-substituted) and 2i' (C3-substituted) isomers .

- Impact : The positional shift reduces steric hindrance but alters electronic interactions, affecting binding to biological targets like cyclooxygenase (COX) enzymes.

Substituted Naphthalene Derivatives

(S)-2-(6-Methoxynaphthalen-2-yl)propanoic Acid (Naproxen)

- Structural Difference : A methoxy (-OCH₃) group at the 6-position of the naphthalene ring.

- Synthesis : Produced via lipase-catalyzed enantioselective esterification of racemic precursors, achieving high enantiomeric excess (ee) .

- Biological Activity : Potent COX-2 selectivity (IC₅₀ ~10 nM), making it a widely used NSAID .

- Physical Properties : Melting point 172–174°C; distinct $ ^1H $ NMR signals at δ 3.82 (q, J = 5 Hz, 1H) for the chiral center .

2-(6-(Methylsulfanyl)naphthalen-2-yl)propanoic Acid

(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid (O-Demethylnaproxen)

- Structural Difference : Hydroxyl (-OH) group replaces methoxy at the 6-position.

- Relevance : A metabolite of naproxen with reduced COX-2 inhibition but increased solubility (logP ~2.1 vs. naproxen’s ~3.0) .

Amino Acid Derivatives

(S)-2-Amino-3-(naphthalen-2-yl)propanoic Acid

(S)-N-Acetyl-2-naphthylalanine

- Structural Difference : Acetamido (-NHCOCH₃) group at the α-position.

- Relevance: A protected amino acid derivative for solid-phase peptide synthesis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-2-(Naphthalen-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and tert-butyl hydroxycarbamate. For example, tert-butyl ((2-(naphthalen-2-yl)propanoyl)oxy)carbamate was synthesized from 2-(naphthalen-2-yl)propanoic acid and tert-butyl hydroxycarbamate, achieving an 86% yield via silica gel chromatography (eluent: EtOAc/hexane = 1:9) . Key parameters include solvent choice (e.g., THF, DMF), temperature control, and stoichiometric ratios. Impurities like diastereomers may form if chiral resolution is incomplete, necessitating chiral HPLC or enzymatic resolution .

Q. How is the stereochemical integrity of this compound validated during synthesis?

- Methodological Answer : Chiral purity is confirmed using polarimetry, circular dichroism (CD), or enantioselective HPLC. For instance, asymmetric synthesis using (R,R)-FeBIPF₂ as a catalyst achieved 91% enantiomeric excess (ee) for the (S)-enantiomer, verified via chiral column chromatography and NMR analysis of diastereomeric derivatives .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Distinct signals for the naphthalene protons (δ 7.2–8.2 ppm) and the chiral center’s methyl group (δ 1.45 ppm, d, J = 6.5 Hz) .

- HRMS : Used to confirm molecular weight (e.g., m/z 245.0637 for related analogs) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How does the naphthalene moiety influence the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : The naphthalene group enhances hydrophobic interactions with binding pockets, as seen in COX-1/2 inhibition studies. Docking simulations (e.g., AutoDock Vina) predict binding affinity differences between (S)- and (R)-enantiomers. Experimental validation includes surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in IC50 values (e.g., COX-1 vs. COX-2 selectivity) are addressed by:

- Structural-Activity Relationship (SAR) Studies : Modifying substituents on the naphthalene ring or propanoic acid backbone .

- Meta-Analysis : Comparing data across standardized assays (e.g., fluorogenic enzyme inhibition assays) to control for variability in experimental conditions .

Q. How can in silico models predict the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Tools like SwissADME or Schrödinger’s ADMET Predictor simulate Phase I/II metabolism. Key parameters include:

- CYP450 Isozyme Affinity : Predicted using molecular docking.

- Half-Life : Estimated via hepatic microsomal stability assays (e.g., rat liver microsomes) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : The compound’s hydrophobicity and flexible side chain complicate crystallization. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.